molecular formula C17H24N2O4 B1306892 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-19-6

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid

Cat. No.: B1306892
CAS No.: 887344-19-6
M. Wt: 320.4 g/mol
InChI Key: JIPBPJZISZCBJQ-UHFFFAOYSA-N
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Description

1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group and a tert-butyl oxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butyl oxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The pyridin-4-ylmethyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid involves the cleavage of the tert-butyl oxycarbonyl group under acidic conditions, revealing the free amine group. This deprotection step is crucial in peptide synthesis and other applications where the amine functionality is required. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid
  • tert-Butyl (3-oxocyclobutyl)carbamate
  • tert-Butyl (3-oxocyclopentyl)carbamate

Uniqueness

1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a piperidine ring, which provides distinct reactivity and stability. The tert-butyl oxycarbonyl group offers a robust protecting strategy for the amine functionality, making it highly valuable in synthetic organic chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBPJZISZCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395021
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-19-6
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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